molecular formula C18H39O4P B1581913 Monostearyl phosphate CAS No. 2958-09-0

Monostearyl phosphate

Cat. No. B1581913
CAS RN: 2958-09-0
M. Wt: 350.5 g/mol
InChI Key: UHGIMQLJWRAPLT-UHFFFAOYSA-N
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Description

Monostearyl phosphate, also known as Monostearyl acid phosphate, is a compound with the molecular formula C18H39O4P . It has an average mass of 350.474 Da and a monoisotopic mass of 350.258606 Da .


Synthesis Analysis

The synthesis of mono-alkyl phosphates, such as Monostearyl phosphate, has been recognized as amphiphilic molecules for nearly two centuries . The classical method of synthesis, utilizing phosphoric anhydride, yields products containing large quantities of diester . Alternatively, the use of polyphosphoric acid results in significant residual alcohol and high levels of phosphoric acid .


Molecular Structure Analysis

Monostearyl phosphate has a molecular formula of C18H39O4P . The structure, properties, spectra, suppliers, and links for Monostearyl phosphate can be found in various databases .


Physical And Chemical Properties Analysis

Monostearyl phosphate is described as a white waxy solid . It is insoluble in water . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Phosphate Esters and Anhydrides in Biochemical Research

Phosphate esters and anhydrides like monostearyl phosphate are crucial in biochemical research and medical therapy. They are components of DNA, RNA, coenzymes, and various intermediary metabolites such as nucleotides and glycosyl phosphates. A study by Sheng et al. (2021) developed a strategy for determining multiple types of phosphate metabolites, highlighting the importance of these compounds in understanding biological processes and drug mechanisms (Sheng et al., 2021).

Role in Agricultural and Environmental Sciences

Phosphate, including forms like monostearyl phosphate, plays a vital role in agriculture and environmental sciences. Abelson (1999) discussed the critical nature of phosphate in fertilizers and the challenges of phosphate depletion in agriculture, emphasizing the significance of phosphate in sustaining high-yield agriculture and its environmental impacts (Abelson, 1999).

Surfactant Properties in Industrial Applications

Basu and Dutta (2003) studied the surfactant properties of monostearyl phosphate, finding it effective in reducing surface tension and indicating its potential in various industrial applications, such as in detergents and emulsifiers (Basu & Dutta, 2003).

Emulsifier in Cosmetic Formulations

Plass et al. (2001) conducted a study on cosmetic oil-in-water emulsions using monostearyl phosphate as an emulsifier. Their research provided insights into the molecular properties of monostearyl phosphate in such formulations, showcasing its role in the cosmetics industry (Plass et al., 2001).

Importance in Medical and Genetic Research

Kinoshita and Fukumoto (2018) discussed the role of phosphate in medical and genetic research, particularly in relation to diseases like X-linked hypophosphatemia. This highlights the broader medical significance of phosphate compounds (Kinoshita & Fukumoto, 2018).

Safety And Hazards

Monostearyl phosphate, also referred to as Stearyl Acid Phosphate, is a corrosive substance . It is insoluble in water and may cause severe burns to skin and eyes. Inhalation may irritate and seriously burn the respiratory tract. Ingestion may irritate and burn mucous membranes of the gastrointestinal tract .

properties

IUPAC Name

octadecyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGIMQLJWRAPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O4P
Record name STEARYL ACID PHOSPHATE
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DSSTOX Substance ID

DTXSID20880482
Record name Monooctadecyl orthophosphate
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Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Stearyl acid phosphate appears as a white waxy solid. Insoluble in water. Vapor or liquid may irritate of severely burn skin or eyes. Inhalation may irritate and seriously burn respiratory tract. Ingestion may irritate and burn mucous membranes of the gastrointestinal tract.
Record name STEARYL ACID PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17596
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Product Name

Monostearyl phosphate

CAS RN

2958-09-0
Record name STEARYL ACID PHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17596
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Monostearyl phosphate
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Record name Monostearyl phosphate
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Record name Octadecyl phosphate
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Record name Phosphoric acid, monooctadecyl ester
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Record name Monooctadecyl orthophosphate
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Record name Octadecyl dihydrogen phosphate
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Record name MONOSTEARYL PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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